molecular formula C19H26N2O4 B14753270 tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14753270
M. Wt: 346.4 g/mol
InChI Key: GPPCCTVSNCMSOX-FUBQLUNQSA-N
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Description

tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. The reaction conditions usually involve the use of coupling reagents and bases to facilitate the formation of amide bonds .

Chemical Reactions Analysis

tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (6R)-6-(phenylmethoxycarbonylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(11-15(19)12-21)20-16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15?,19-/m0/s1

InChI Key

GPPCCTVSNCMSOX-FUBQLUNQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(CC2C1)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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